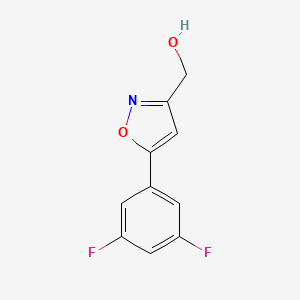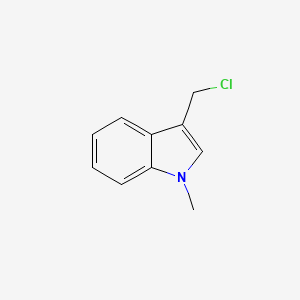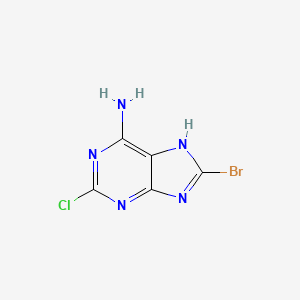
8-Bromo-2-chloro-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-chloro-9H-purin-6-amine is a chemical compound that belongs to the purine family It is a derivative of adenine, where the hydrogen atoms at positions 8 and 2 of the purine ring are replaced by bromine and chlorine, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-9H-purin-6-amine typically involves the halogenation of adenine derivatives. One common method is the bromination of 2-chloro-9H-purin-6-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Applications De Recherche Scientifique
8-Bromo-2-chloro-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloro-9H-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function and inhibiting replication and transcription processes. This compound can also inhibit DNA repair enzymes, leading to increased sensitivity of cells to radiation and other DNA-damaging agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-9H-purin-6-amine: Similar structure but lacks the chlorine atom at position 2.
2-Chloro-9H-purin-6-amine: Similar structure but lacks the bromine atom at position 8.
6-Amino-8-bromopurine: Similar structure but lacks the chlorine atom at position 2
Uniqueness
8-Bromo-2-chloro-9H-purin-6-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H3BrClN5 |
|---|---|
Poids moléculaire |
248.47 g/mol |
Nom IUPAC |
8-bromo-2-chloro-7H-purin-6-amine |
InChI |
InChI=1S/C5H3BrClN5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12) |
Clé InChI |
LWADBCSRCPUNEY-UHFFFAOYSA-N |
SMILES canonique |
C12=C(N=C(N=C1N=C(N2)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



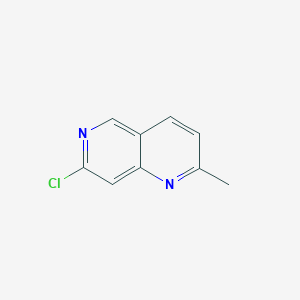

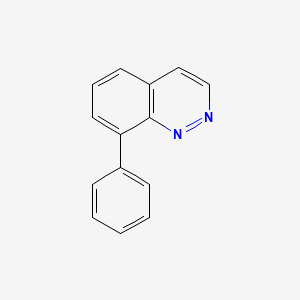
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
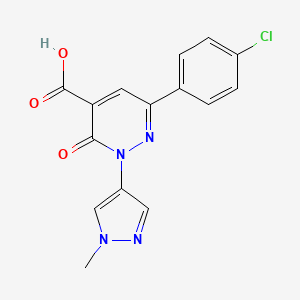
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

